4-Benzyl-1-bromoisoquinolin-3-amine
Overview
Description
4-Benzyl-1-bromoisoquinolin-3-amine is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 4-Benzyl-1-bromoisoquinolin-3-amine typically involves the bromination of isoquinoline derivatives followed by the introduction of a benzyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
4-Benzyl-1-bromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzyl-1-bromoisoquinolin-3-amine has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
4-Benzyl-1-bromoisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:
1-Bromoisoquinoline: Lacks the benzyl group, making it less effective in certain biological applications.
4-Benzylisoquinoline:
4-Bromoisoquinolin-3-amine: Similar structure but without the benzyl group, leading to different biological activities.
The presence of both the benzyl and bromine groups in this compound makes it unique and enhances its potential for various applications .
Properties
IUPAC Name |
4-benzyl-1-bromoisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHXKNKIWSCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350558 | |
Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13130-81-9 | |
Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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